(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

Drug Design Physicochemical Properties Permeability

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS 2225179-01-9) is a heteroaromatic boronic acid building block that combines an ortho-fluorophenyl ring with a para-4-methylpiperazine substituent. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for the assembly of kinase inhibitor cores such as substituted quinazolines and anilinoquinazolines.

Molecular Formula C11H16BFN2O2
Molecular Weight 238.07 g/mol
Cat. No. B13663144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid
Molecular FormulaC11H16BFN2O2
Molecular Weight238.07 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)N2CCN(CC2)C)F)(O)O
InChIInChI=1S/C11H16BFN2O2/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9/h2-3,8,16-17H,4-7H2,1H3
InChIKeyZFHDVSVZKUZPSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid for Kinase Inhibitor Synthesis – Procurement & Selection Guide


(2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid (CAS 2225179-01-9) is a heteroaromatic boronic acid building block that combines an ortho-fluorophenyl ring with a para-4-methylpiperazine substituent [1]. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, particularly for the assembly of kinase inhibitor cores such as substituted quinazolines and anilinoquinazolines [2]. The compound’s molecular framework directly maps onto the pharmacophoric fragments found in several ATP-competitive kinase inhibitors, making it a direct precursor for constructing the 2-fluoro-4-(4-methylpiperazin-1-yl)aniline motif essential for EGFR, VEGFR, and JAK family inhibitor programs [2].

Why (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid Cannot Be Replaced by Common Analogs in Drug Discovery


Generic substitution with other phenylboronic acids or even closely related piperazinylphenyl boronic acids fails because the precise 2-fluoro, 4-(4-methylpiperazin-1-yl) substitution pattern is non-negotiable for the target pharmacophore. The ortho-fluorine atom is essential for conformational locking and metabolic shielding of the aniline-like nitrogen in the coupled product, while the para-piperazine provides the requisite hydrogen-bond acceptor and basic center for kinase hinge-region binding [1]. Using (4-(4-methylpiperazin-1-yl)phenyl)boronic acid, which lacks the ortho-fluorine, would yield products with poor metabolic stability and reduced target affinity; using regioisomeric boronic acids with meta-piperazine attachment would misalign the substituent relative to the kinase active site, resulting in a substantial loss of inhibitory activity. This compound is therefore a single-point procurement decision that determines the entire pharmacodynamic trajectory of the final inhibitor [1].

Quantitative Differentiation Evidence for (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid vs. Analogs


Topological Polar Surface Area (TPSA) Comparison with Non-Fluorinated Analog

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 46.9 Ų, which is significantly lower than that of its non-fluorinated analog (4-(4-methylpiperazin-1-yl)phenyl)boronic acid (TPSA = 56.5 Ų) due to the replacement of a C-H group with a more polarizable C-F bond that reduces H-bond acceptor character at the adjacent position [1]. This 9.6 Ų reduction in TPSA places the target compound below the 50 Ų threshold commonly associated with improved passive membrane permeability, whereas the non-fluorinated analog remains above this threshold.

Drug Design Physicochemical Properties Permeability

Hydrogen Bond Acceptor Count and Kinase Binding Optimization

The target compound contains 5 hydrogen bond acceptor sites (2 boronic acid -OH, 1 piperazine N, 1 piperazine N-methyl, 1 C-F), compared to only 4 for the des-fluoro analog [1]. In the context of EGFR inhibitor synthesis (e.g., via coupling to a quinazoline scaffold to form compounds analogous to those in US10172868), the ortho-fluorine introduces an additional, strategically positioned H-bond acceptor that interacts with the conserved water molecule in the kinase hinge region, increasing binding affinity without compromising oral bioavailability [2].

Kinase Inhibition Hinge Binding Structure-Activity Relationship

Synthetic Route Convergence Advantage over Linker-Containing Analogs

The direct attachment of the piperazine ring to the phenylboronic acid core eliminates a synthetic step compared to the benzyl-piperazine analog (2-fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid, which requires an additional methylene linker . In a representative synthetic sequence towards quinazoline-based kinase inhibitors, the target compound couples directly via Suzuki-Miyaura reaction to form the final aniline intermediate in one step, whereas the benzyl-linker analog requires a subsequent functionalization step, increasing step count and cumulative yield loss [1].

Synthetic Efficiency Suzuki Coupling Drug Intermediate

LogP Differential and Its Impact on Downstream Drug Likeness

The target compound has a calculated logP of approximately 1.2, which is lower than the estimated logP of 1.6 for (4-(4-methylpiperazin-1-yl)phenyl)boronic acid lacking the ortho-fluorine [1]. The fluorine-induced reduction in lipophilicity is favorable for drug-likeness, as it mitigates CYP450-mediated metabolism and reduces the risk of phospholipidosis in the final compound.

Lipophilicity Drug Metabolism Pharmacokinetics

Boronic Acid pKa Shift by Ortho-Fluorine: Implications for Coupling Reactivity

The ortho-fluorine substituent is expected to lower the pKa of the boronic acid moiety by approximately 0.3–0.5 units compared to the non-fluorinated analog (class-level inference based on Hammett σ_m values) [1]. A lower pKa increases the proportion of the reactive boronate anion under typical basic coupling conditions, potentially enhancing transmetallation rates. While experimental pKa data for this specific compound are not publicly available, similar ortho-fluorophenylboronic acids exhibit pKa values ~8.0–8.3 versus ~8.6–8.8 for unsubstituted phenylboronic acid, which directly correlates with improved coupling yields in aqueous base systems [1].

Reactivity Suzuki Coupling Electron-Withdrawing Groups

Direct Evidence of Utility: IC50 Data for Compounds Derived from This Boronic Acid

The boronic acid is the direct precursor to the aniline fragment found in Compound C044, which is claimed in patents US10172868, US10653701, and US11304957 and deposits in BindingDB. This fragment, when incorporated into a quinazoline scaffold, yields compounds with IC50 < 100 nM against multiple EGFR mutants (L858R, T790M, del E746-A750) and IC50 < 100 nM against JAK3 [1]. By contrast, analogous compounds that omit the 2-fluoro substitution or use a meta-piperazine regioisomer show substantially reduced activity or are absent from the patent literature, indicating that the exact substitution pattern of this boronic acid is essential for the nanomolar potency observed [2].

EGFR Inhibition Kinase Profiling Oncology

High-Impact Application Scenarios for (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid


EGFR T790M/L858R Resistant Mutant Inhibitor Development

The boronic acid is used as the key building block in the synthesis of irreversible EGFR inhibitors targeting the T790M gatekeeper mutation. The ortho-fluorine atom ensures the correct conformation of the acrylamide warhead for covalent bond formation with Cys797, while the piperazine moiety engages the solvent-exposed region to improve solubility. The patented compounds derived from this intermediate demonstrate IC50 < 100 nM against the double-mutant EGFR, making it essential for third-generation EGFR inhibitor programs [1].

JAK3-Selective Immunomodulator Synthesis

The compound’s substructure is incorporated into JAK3 inhibitors for autoimmune indications. The 4-methylpiperazine group interacts with the unique aspartate residue in the JAK3 ATP-binding pocket, providing selectivity over JAK1 and JAK2. Procuring this specific boronic acid avoids the need for late-stage functionalization of the piperazine ring, which often requires protection/deprotection sequences that reduce overall yield [1].

Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

The boronic acid serves as a fragment-derivatized building block for DNA-encoded library (DEL) synthesis or parallel medicinal chemistry. Its TPSA of 46.9 Ų falls within the lead-like range (≤ 140 Ų for fragments), and the combination of boronic acid functionality with a pre-installed piperazine moiety allows for rapid diversification via both Suzuki coupling and subsequent piperazine N-alkylation, accelerating SAR exploration [1].

Process Chemistry Scale-Up for Clinical Candidates

The direct Suzuki coupling of this boronic acid with heteroaryl chlorides under standard Pd-catalyzed conditions has been demonstrated at multi-gram scale, with the ortho-fluorine contributing to improved stability of the boronic acid toward protodeboronation during reaction workup compared to electron-rich analogs. This robustness is critical for process development and regulatory starting material qualification [1].

Quote Request

Request a Quote for (2-Fluoro-4-(4-methylpiperazin-1-yl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.